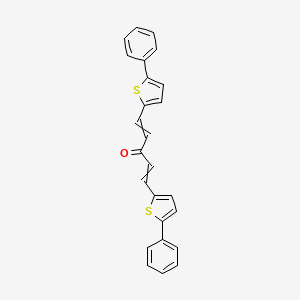![molecular formula C21H21OPS B14593714 Phosphine oxide, diphenyl[1-(phenylthio)propyl]- CAS No. 61173-97-5](/img/structure/B14593714.png)
Phosphine oxide, diphenyl[1-(phenylthio)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a phenylthio propyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl[1-(phenylthio)propyl]- typically involves the reaction of phosphonic esters with Grignard reagents, followed by acid workup. For example, diethylphosphite can react with phenylmagnesium bromide to form the desired phosphine oxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) and tetramethyldisiloxane (TMDS) are used.
Substitution: Reagents like alkyl halides and transition metal catalysts facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, secondary phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis and material science.
Applications De Recherche Scientifique
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and in the synthesis of organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of phosphine oxide, diphenyl[1-(phenylthio)propyl]- involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the phenylthio propyl substituent can engage in hydrophobic interactions with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylthio propyl substituent.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom.
Diethylphosphine oxide: Features ethyl groups instead of phenyl groups.
Uniqueness
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- is unique due to the presence of the phenylthio propyl substituent, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules.
Propriétés
Numéro CAS |
61173-97-5 |
|---|---|
Formule moléculaire |
C21H21OPS |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[phenyl(1-phenylsulfanylpropyl)phosphoryl]benzene |
InChI |
InChI=1S/C21H21OPS/c1-2-21(24-20-16-10-5-11-17-20)23(22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,2H2,1H3 |
Clé InChI |
SUWMRUMSPBLYSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


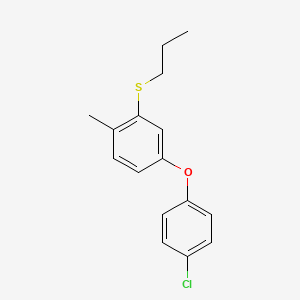


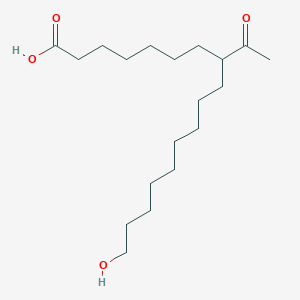

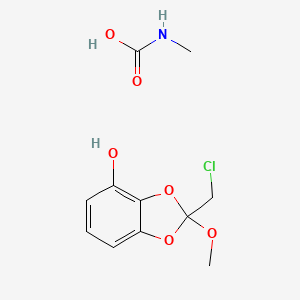
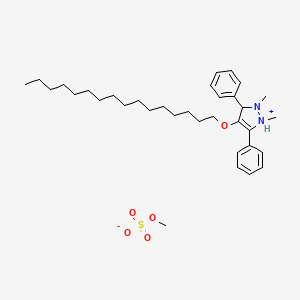
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
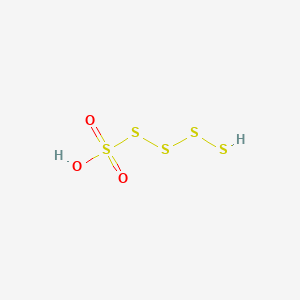
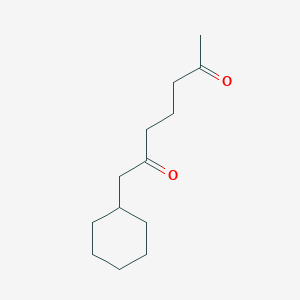
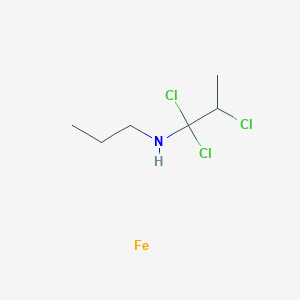
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
